(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol
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Overview
Description
(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol is an organic compound characterized by the presence of an oxetane ring and a hydroxyl group The compound is notable for its chiral center, which imparts specific stereochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol typically involves the formation of the oxetane ring followed by the introduction of the hydroxyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. Subsequent reduction or hydrolysis steps can introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxetane ring can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The oxetane ring may also interact with enzymes or receptors, modulating their function. Detailed pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-methyloxetan-3-yl)ethan-1-ol: The enantiomer of the compound with different stereochemical properties.
(1S)-1-(3-ethyloxetan-3-yl)ethan-1-ol: A similar compound with an ethyl group instead of a methyl group.
(1S)-1-(3-methyloxetan-3-yl)propan-1-ol: A compound with a longer carbon chain.
Uniqueness
(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both an oxetane ring and a hydroxyl group
Properties
Molecular Formula |
C6H12O2 |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(1S)-1-(3-methyloxetan-3-yl)ethanol |
InChI |
InChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
KNDIWOLRRBGYHQ-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1(COC1)C)O |
Canonical SMILES |
CC(C1(COC1)C)O |
Origin of Product |
United States |
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